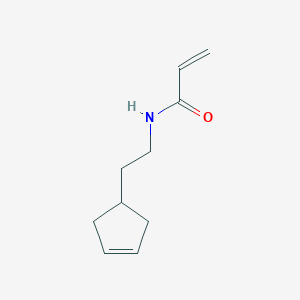

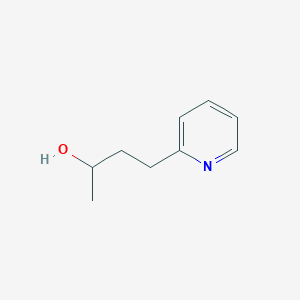

4-(2-Pyridinyl)-2-butanol

Übersicht

Beschreibung

Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of pyridinyl compounds can involve various methods, including palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular structure of pyridinyl compounds can be determined using techniques such as 1D and 2D NMR investigations, as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .Chemical Reactions Analysis

Pyridinyl compounds can undergo various chemical reactions. For example, a protonated 2-pyridinyl moiety can undergo thermal removal by the “chemical switch” approach . The protonation mainly occurs on the N1 atom, which decreases the aromaticity of the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl compounds depend on their specific structure. For example, the molecular formula of 2-Pyridinyl is C5H4N, with an average mass of 78.092 Da and a monoisotopic mass of 78.034370 Da .Wissenschaftliche Forschungsanwendungen

1. Pyrolysis and Combustion Studies

Studies on the pyrolysis of 2-butanol have revealed insights into the chemistry of similar compounds like 4-(2-Pyridinyl)-2-butanol. Research has shown that the pyrolysis species are highly sensitive to unimolecular reaction rates of 2-butanol, suggesting similar sensitivity in related compounds (Cai et al., 2013). These studies contribute to understanding the combustion and pyrolysis mechanisms of similar alcohol-based compounds.

2. Synthesis of Related Compounds

Research has been conducted on synthesizing related compounds like 3-Methyl-1-(4-pyridinyl)-2-butanone, indicating the potential for synthesis pathways involving 4-(2-Pyridinyl)-2-butanol. These methods suggest the versatility of pyridinyl-based compounds in chemical synthesis (Léon et al., 1988).

3. Supramolecular Chemistry

The behavior of 2-Pyridinyl-4-pyridinylmethanone in metal(II) complexes provides insights into the potential applications of 4-(2-Pyridinyl)-2-butanol in developing supramolecular structures. These structures are assembled through weak interactions like hydrogen bonding and π–π stacking (Chen & Mak, 2006).

4. Photophysical Properties

A study of red-emitting [Ru(bpy)2(N-N)]2+ photosensitizers, where bpy is 2,2'-bipyridine, provides an understanding of the photophysical properties of pyridine derivatives. Such research could be applicable to the photophysical analysis of 4-(2-Pyridinyl)-2-butanol (Pal et al., 2014).

5. Catalysis in Chemical Reactions

The use of aminopyridines as catalysts in the acylation of tertiary alcohols offers insights into the potential catalytic roles of pyridinyl alcohols like 4-(2-Pyridinyl)-2-butanol in similar reactions (Hassner et al., 1978).

6. Biochemical Production and Applications

Research into fermentative butanol production by clostridia explores the biochemical processes involving butanol. This provides a background for the potential biotechnological applications of 4-(2-Pyridinyl)-2-butanol in similar biochemical pathways (Lee et al., 2008).

7. Environmental Applications

The degradation mechanism of pyridine in drinking water studied using a dielectric barrier discharge system sheds light on the potential environmental applications of 4-(2-Pyridinyl)-2-butanol in water treatment and purification processes (Li et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

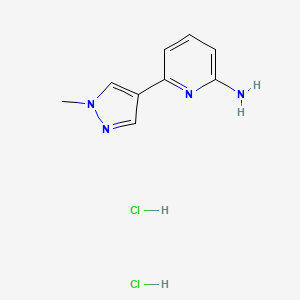

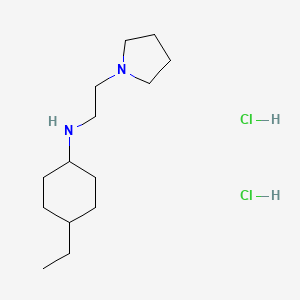

4-pyridin-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOAFUITGQKRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyridinyl)-2-butanol | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

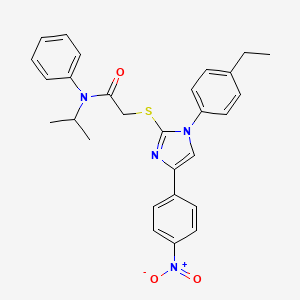

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

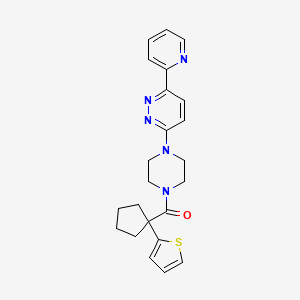

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)